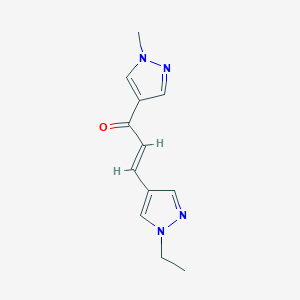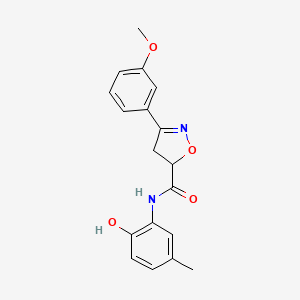![molecular formula C23H36FN3O B4583862 N-(4-tert-butylcyclohexyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4583862.png)
N-(4-tert-butylcyclohexyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide
Descripción general
Descripción
N-(4-tert-butylcyclohexyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide is a complex organic compound with potential applications in various fields of chemistry and pharmacology. The interest in such compounds often revolves around their unique chemical structure and properties that can be exploited for therapeutic purposes or in material science.
Synthesis Analysis
The synthesis of compounds related to N-(4-tert-butylcyclohexyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide often involves condensation reactions and careful manipulation of functional groups to achieve the desired molecular architecture. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized through a condensation reaction, demonstrating the complexity and precision required in synthesizing such compounds (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, plays a critical role in confirming the molecular geometry and crystalline structure of synthesized compounds. The molecular structure is pivotal for understanding the compound's chemical behavior and interactions. For example, the mentioned compound crystallized in the monoclinic crystal system, highlighting the importance of molecular structure analysis in characterizing such compounds (Sanjeevarayappa et al., 2015).
Aplicaciones Científicas De Investigación
Marine Actinobacterium Metabolites
A study by Sobolevskaya et al. (2007) reported the isolation of new bioactive metabolites, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, from the marine actinobacterium Streptomyces sp. These compounds showed cytotoxic activities, evident in their effects on the sperm and eggs of the sea urchin Strongylocentrotus intermedius (Sobolevskaya et al., 2007).
Chemical Synthesis and Characterization
Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound structurally similar to the one . They investigated its antibacterial and anthelmintic activities, finding moderate antihelmintic activity (Sanjeevarayappa et al., 2015).
Evaluation in Alzheimer's Disease
Celik et al. (2020) evaluated p-tert-butyl at position 2 and acetamide bridged 4-substituted piperazine/piperidine bearing benzoxazole derivatives, which are similar to the compound , for their inhibitory activity against targets in Alzheimer's disease. They reported that one of their compounds inhibited butyrylcholinesterase significantly, suggesting potential in reducing Alzheimer's adverse effects (Celik et al., 2020).
Synthesis for Antitumor Activity
Wu et al. (2017) synthesized a series of N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which are structurally related to the compound of interest. They evaluated these compounds for their antitumor activities, finding potent antiproliferative activity against certain human cancer cell lines (Wu et al., 2017).
Applications in Radiolabeling
Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635, which include N-substituted piperazine structures similar to the compound . They explored their use in radiolabeling for biological properties evaluation, offering insights into the potential application in medical imaging (Lang et al., 1999).
Synthesis for Glutamic Acid Derivatives
Ramachandran et al. (2007) reported on the synthesis of fluorinated glutamic acid derivatives, highlighting the chemical manipulation possibilities of compounds with fluorinated and piperazine components similar to the compound . This research may offer insights into the development of novel pharmaceuticals (Ramachandran et al., 2007).
Propiedades
IUPAC Name |
N-(4-tert-butylcyclohexyl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36FN3O/c1-23(2,3)19-7-9-21(10-8-19)25-22(28)17-27-13-11-26(12-14-27)16-18-5-4-6-20(24)15-18/h4-6,15,19,21H,7-14,16-17H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWQWUCTHQZZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylcyclohexyl)-2-[4-(3-fluorobenzyl)piperazin-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone](/img/structure/B4583800.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4583808.png)
![N-(4-methylphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4583815.png)
![N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4583822.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4583831.png)

![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4583841.png)
![2,2,2-trifluoro-1-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4583846.png)
![ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B4583865.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B4583871.png)